(R)-Birabresib vs. (+)-JQ1: Superior Antiproliferative Activity in Glioblastoma Models
In a direct head-to-head comparison, (R)-Birabresib (OTX015) exhibited higher antiproliferative effects than its close structural analog, the canonical BET inhibitor (+)-JQ1, in glioblastoma (GBM) cell lines [1].
| Evidence Dimension | Antiproliferative Potency (GI50) |
|---|---|
| Target Compound Data | GI50 ≈ 0.2 µM |
| Comparator Or Baseline | (+)-JQ1 (GI50 not explicitly stated, but reported as less potent than OTX015) |
| Quantified Difference | OTX015 exhibited a stronger antiproliferative effect, described as 'higher'. |
| Conditions | In vitro proliferation assays using GBM cell lines. |
Why This Matters
For researchers focused on CNS malignancies, this head-to-head data provides a quantifiable basis for selecting OTX015 over the widely used but less potent JQ1, potentially leading to more robust in vitro and in vivo findings.
- [1] Berenguer-Daizé C, et al. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models. Int J Cancer. 2016;139(9):2047-55. doi:10.1002/ijc.30256 View Source
